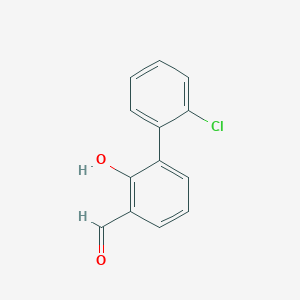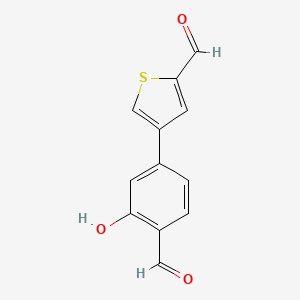
4-(3-Acetylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Acetylphenyl)-2-formylphenol, 95% (4-AFFP) is a synthetic compound with a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds and in the study of biochemical and physiological effects. 4-AFFP has been studied extensively and has shown potential in different areas of research.
科学研究应用
4-(3-Acetylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as 4-acetyl-2-formylphenol, 4-acetyl-2-formylphenylboronic acid, and 4-acetyl-2-formylphenylthiol. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase.
作用机制
The mechanism of action of 4-(3-Acetylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 4-(3-Acetylphenyl)-2-formylphenol, 95% binds to the active site of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This binding inhibits the enzyme, resulting in an increase in acetylcholine levels in the brain. This is believed to be the mechanism by which 4-(3-Acetylphenyl)-2-formylphenol, 95% exerts its biochemical and physiological effects.
Biochemical and Physiological Effects
4-(3-Acetylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in acetylcholine levels in the brain. This has been linked to improved memory and cognitive function, as well as a reduction in anxiety and depression. 4-(3-Acetylphenyl)-2-formylphenol, 95% has also been shown to have anti-inflammatory and antioxidant effects. It has been used in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
4-(3-Acetylphenyl)-2-formylphenol, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-(3-Acetylphenyl)-2-formylphenol, 95% is its low cost and ease of synthesis. It is also relatively stable and has a long shelf life. However, 4-(3-Acetylphenyl)-2-formylphenol, 95% can be toxic if ingested and should be handled with caution. It is also not suitable for use in experiments involving animals, as it can cause adverse reactions.
未来方向
The future of 4-(3-Acetylphenyl)-2-formylphenol, 95% is promising. It has already been used in a variety of scientific research applications, and its potential for further applications is vast. Future research could focus on the development of new synthesis methods, as well as the exploration of different biochemical and physiological effects. It could also be used to develop new drugs and treatments for various diseases. Additionally, further research could be conducted to explore the potential of 4-(3-Acetylphenyl)-2-formylphenol, 95% as an antioxidant and anti-inflammatory agent.
合成方法
4-(3-Acetylphenyl)-2-formylphenol, 95% can be synthesized from 3-acetylphenol by a two-step process. In the first step, 3-acetylphenol is reacted with a base, such as sodium hydroxide, to form 4-(3-acetylphenyl)phenoxide. The second step involves the reaction of the phenoxide with formic acid to produce 4-(3-acetylphenyl)-2-formylphenol. The reaction can be carried out in aqueous or organic solvents, such as ethanol or ethyl acetate.
属性
IUPAC Name |
5-(3-acetylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-3-2-4-12(7-11)13-5-6-15(18)14(8-13)9-16/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUXQJHACIIVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685136 |
Source


|
| Record name | 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylphenyl)-2-formylphenol | |
CAS RN |
1111119-99-3 |
Source


|
| Record name | 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














